Benzoic acid;4-[(2-chlorophenyl)methyl]phenol
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Overview
Description
Benzoic acid;4-[(2-chlorophenyl)methyl]phenol is an organic compound that belongs to the class of aromatic compounds. It consists of a benzoic acid moiety and a phenol group substituted with a 2-chlorophenylmethyl group. This compound is known for its diverse chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;4-[(2-chlorophenyl)methyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorobenzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4-[(2-chlorophenyl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the benzoic acid moiety may produce benzyl alcohol .
Scientific Research Applications
Benzoic acid;4-[(2-chlorophenyl)methyl]phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid;4-[(2-chlorophenyl)methyl]phenol involves its interaction with molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the benzoic acid moiety can participate in various biochemical reactions. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenol (C₆H₅OH): Similar in structure but lacks the benzoic acid moiety and the 2-chlorophenylmethyl group.
Benzoic Acid (C₇H₆O₂): Contains the benzoic acid moiety but lacks the phenol group and the 2-chlorophenylmethyl group.
4-Chlorobenzyl Alcohol (C₇H₇ClO): Contains the 2-chlorophenylmethyl group but lacks the benzoic acid and phenol groups.
Uniqueness
Benzoic acid;4-[(2-chlorophenyl)methyl]phenol is unique due to the presence of both the benzoic acid and phenol moieties, as well as the 2-chlorophenylmethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
62706-98-3 |
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Molecular Formula |
C20H17ClO3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
benzoic acid;4-[(2-chlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO.C7H6O2/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;8-7(9)6-4-2-1-3-5-6/h1-8,15H,9H2;1-5H,(H,8,9) |
InChI Key |
GFRAFBKRSHXSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
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